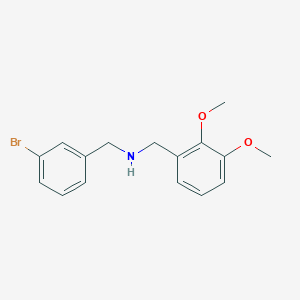
N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide, also known as MTIQ, is a synthetic compound that has gained attention due to its potential applications in scientific research. MTIQ belongs to the class of quinolinecarboxamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide may act as an antioxidant and inhibit the production of reactive oxygen species (ROS) in cells. N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been found to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative stress. N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to have neuroprotective properties, which may help to prevent the development of neurodegenerative diseases.
实验室实验的优点和局限性
N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide is also stable and has a long shelf life, which makes it ideal for use in experiments that require long-term storage. However, N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.
未来方向
There are several future directions for research on N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide. One area of research could focus on the development of new synthesis methods for N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide that are more efficient and cost-effective. Another area of research could focus on the development of new applications for N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide in scientific research. For example, N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide could be used as a fluorescent probe for the detection of other metal ions in biological samples. Additionally, further research could be conducted to better understand the mechanism of action of N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide and its effects in vivo.
合成方法
N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide can be synthesized using a multistep process that involves the reaction of 2-aminonicotinic acid with thioacetic acid to form 2-(2-thienyl)nicotinic acid. The resulting compound is then condensed with 6-methyl-2-pyridinecarboxaldehyde to form the intermediate, which is further reacted with 2-chloro-4,5-dicyano-1,3-benzenediol to form N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide.
科学研究应用
N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to exhibit a range of scientific research applications. It has been used as a fluorescent probe for the detection of zinc ions in biological samples. N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has been used in the study of neurodegenerative diseases, as it has been found to protect neurons from oxidative stress.
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-6-4-10-19(21-13)23-20(24)15-12-17(18-9-5-11-25-18)22-16-8-3-2-7-14(15)16/h2-12H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVLZPGNIWJUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)

![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)
![ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5836879.png)





